(5-Cyclopropyl-2-(methoxycarbonyl)phenyl)boronic acid
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Overview
Description
(5-Cyclopropyl-2-(methoxycarbonyl)phenyl)boronic acid is an organoboron compound with the molecular formula C11H13BO4. It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a phenyl ring substituted with a cyclopropyl group and a methoxycarbonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Cyclopropyl-2-(methoxycarbonyl)phenyl)boronic acid typically involves the reaction of a suitable phenylboronic acid derivative with cyclopropyl and methoxycarbonyl substituents. One common method is the borylation of a cyclopropyl-substituted phenyl compound using boron reagents under controlled conditions . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an aqueous or organic solvent .
Industrial Production Methods
Industrial production of this compound may involve large-scale borylation reactions using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification techniques such as crystallization and chromatography is essential to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
(5-Cyclopropyl-2-(methoxycarbonyl)phenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with halides or triflates in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate, used to facilitate the coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide, used for oxidation reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation reactions.
Scientific Research Applications
(5-Cyclopropyl-2-(methoxycarbonyl)phenyl)boronic acid has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of (5-Cyclopropyl-2-(methoxycarbonyl)phenyl)boronic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the halide or triflate, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
(4-Methoxycarbonylphenyl)boronic acid: Similar structure but with a methoxycarbonyl group at the para position.
(2-Methoxyphenyl)boronic acid: Similar structure but with a methoxy group at the ortho position.
Uniqueness
(5-Cyclopropyl-2-(methoxycarbonyl)phenyl)boronic acid is unique due to the presence of the cyclopropyl group, which imparts specific steric and electronic properties that can influence its reactivity and selectivity in chemical reactions .
Properties
Molecular Formula |
C11H13BO4 |
---|---|
Molecular Weight |
220.03 g/mol |
IUPAC Name |
(5-cyclopropyl-2-methoxycarbonylphenyl)boronic acid |
InChI |
InChI=1S/C11H13BO4/c1-16-11(13)9-5-4-8(7-2-3-7)6-10(9)12(14)15/h4-7,14-15H,2-3H2,1H3 |
InChI Key |
BNRWLWTWPRDFQB-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1)C2CC2)C(=O)OC)(O)O |
Origin of Product |
United States |
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